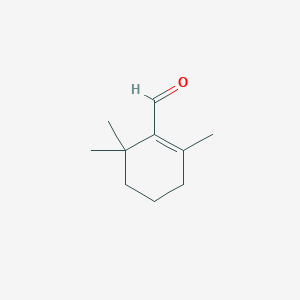

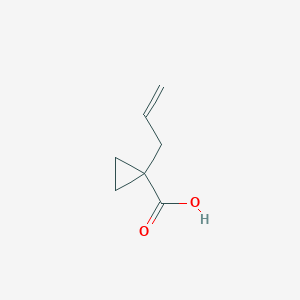

1-Allylcyclopropanecarboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-allylcyclopropanecarboxylic acid and its derivatives often involves strategic methodologies that exploit the reactivity of the cyclopropane ring. For instance, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid demonstrates the complexity and creativity in accessing cyclopropane-containing compounds. This particular synthesis avoids reactions that would open the cyclopropane ring, thereby preserving its structural integrity (Mangelinckx et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-allylcyclopropanecarboxylic acid is characterized by its compact cyclopropane ring, which significantly influences its chemical behavior. The constrained geometry of the cyclopropane ring impacts the molecule's conformational preferences and reactivity patterns. For example, studies on the conformational profile of 1-aminocyclopropanecarboxylic acid provide insights into how the cyclopropane moiety affects molecular shape and potential applications in designing peptide and protein surrogates (Gómez-catalán et al., 2000).

Chemical Reactions and Properties

1-Allylcyclopropanecarboxylic acid undergoes a variety of chemical reactions, highlighting its versatility as a synthetic building block. The presence of the cyclopropane ring and the carboxylic acid functionality allows for diverse transformations, including ring-opening reactions, functional group interconversions, and conjugation reactions. These properties are explored through the synthesis of various derivatives and the study of their reactivity (Krasnov et al., 2003).

Applications De Recherche Scientifique

-

- ACC is a non-protein amino acid acting as the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes .

- ACC is the central molecule of ethylene biosynthesis .

- The rate of ACC formation differs in response to developmental, hormonal and environmental cues .

- ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances, remotely leading to ethylene responses .

-

- ACC levels are directly influenced by the production of its immediate non-volatile precursor ethylene .

- Owing to the strongly acidic character of the ACC molecule, its quantification has been difficult to perform .

- A method for accurate quantification of not only ACC levels, but also major members of other important phytohormonal classes – auxins, cytokinins, jasmonic acid, abscisic acid and salicylic acid from the same biological sample has been developed .

- This method facilitates the analysis of 15 compounds by liquid chromatography coupled with tandem mass spectrometry .

-

Alleviating Heat Stress in Marine Algae

- The application of ACC and its analogs can alleviate heat stress damage in the marine red alga Neopyropia yezoensis .

- ACC regulates thermotolerance and increases the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .

- The ACC analogs 1-aminocyclobutane-1-carboxylic acid and α-aminoisobutyric acid also enhanced tolerance to heat stress .

Propriétés

IUPAC Name |

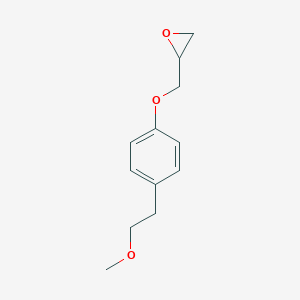

1-prop-2-enylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKQUJFRCYZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339542 | |

| Record name | 1-Allylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allylcyclopropanecarboxylic acid | |

CAS RN |

80360-57-2 | |

| Record name | 1-Allylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.